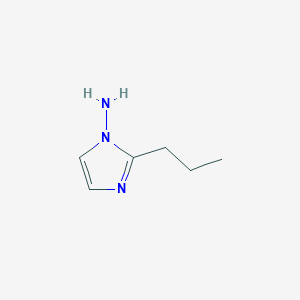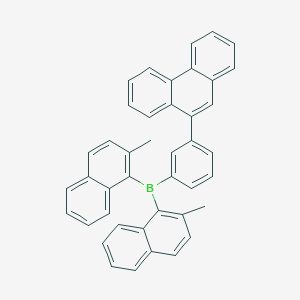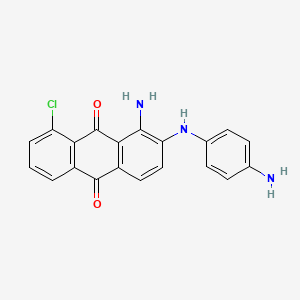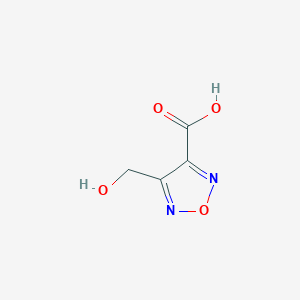![molecular formula C17H16N2O4 B13124902 1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione CAS No. 58608-11-0](/img/structure/B13124902.png)
1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments. It also has significant biological activity, making it a subject of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Amination: The anthracene-9,10-dione undergoes amination to introduce the amino groups at the 1 and 4 positions.
Hydroxylation: Hydroxyl groups are introduced at the 5 and 8 positions through a hydroxylation reaction.
Alkylation: The final step involves the alkylation of the amino group at the 4 position with isopropylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the amination, hydroxylation, and alkylation reactions.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
化学反応の分析
Types of Reactions
1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used.
科学的研究の応用
1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of various industrial dyes and pigments.
作用機序
The mechanism of action of 1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione involves:
DNA Interaction: The compound intercalates into DNA, disrupting the replication process.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and repair.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death.
類似化合物との比較
Similar Compounds
Mitoxantrone: A similar compound with anticancer properties.
Doxorubicin: Another anthraquinone derivative used in cancer treatment.
Daunorubicin: Similar in structure and used as an anticancer agent.
Uniqueness
1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to generate ROS and inhibit topoisomerase enzymes makes it a promising candidate for further research in medicinal chemistry.
特性
CAS番号 |
58608-11-0 |
|---|---|
分子式 |
C17H16N2O4 |
分子量 |
312.32 g/mol |
IUPAC名 |
1-amino-5,8-dihydroxy-4-(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O4/c1-7(2)19-9-4-3-8(18)12-13(9)17(23)15-11(21)6-5-10(20)14(15)16(12)22/h3-7,19-21H,18H2,1-2H3 |
InChIキー |
WMMGUOXXSWELDN-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)

![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)


![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)

![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)

![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
